Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Description
Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a thiazolidinone derivative characterized by a 2,4-dioxo-1,3-thiazolidin-3-yl core. Key structural features include:
- Position 5: Substituted with a [4-(ethoxycarbonyl)phenyl]amino group, introducing an ester-linked aromatic moiety.
- Position 3: A methylene bridge connects the thiazolidinone ring to a methyl benzoate group.
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 3-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
InChI |
InChI=1S/C21H20N2O6S/c1-3-29-20(26)14-7-9-16(10-8-14)22-17-18(24)23(21(27)30-17)12-13-5-4-6-15(11-13)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3 |
InChI Key |
PGUQILSKFPUCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Ethoxycarbonyl Phenyl Group: The ethoxycarbonyl phenyl group is introduced through a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the thiazolidinone intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
The following compounds share the 2,4-dioxo-1,3-thiazolidinone core but differ in substituents at positions 3 and 5:
Research Findings
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., ethoxycarbonyl) demonstrate enhanced Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) compared to unsubstituted analogs (MIC: 16–32 μg/mL) .
- Enzyme Binding : Carboxylic acid derivatives () exhibit stronger binding to human leukocyte elastase (IC₅₀: 0.8 μM) than ester analogs (IC₅₀: >10 μM), attributed to ionic interactions with active-site residues .
Biological Activity
Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.42 g/mol. The compound features a thiazolidinone core, which is known for various biological activities including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research has demonstrated that compounds with similar thiazolidinone structures exhibit antimicrobial properties. For instance, studies indicate that derivatives of thiazolidinones can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways. This compound may exhibit similar activities, although specific data on this compound's antimicrobial efficacy remains limited.
2. Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells. Preliminary assays suggest that this compound may possess antioxidant properties; however, quantitative measures such as IC50 values need further investigation.
3. Anti-inflammatory Effects
Thiazolidinones are recognized for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2. In vitro studies could elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
Case Study 1: Anti-cancer Potential
A study investigated the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation. While direct studies on this compound are lacking, its structural similarities suggest potential anti-cancer activity warranting further research.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of thiazolidinone compounds in models of neurodegeneration. These compounds showed promise in reducing neuronal death and inflammation associated with conditions like Alzheimer’s disease. Given the structural features of this compound, it may also exhibit neuroprotective properties.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
